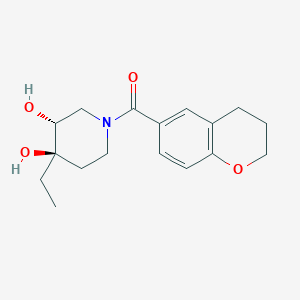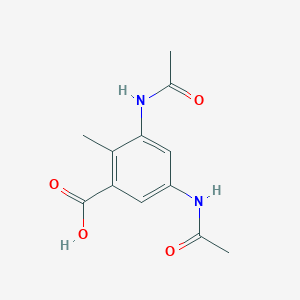
(3R*,4R*)-1-(3,4-dihydro-2H-chromen-6-ylcarbonyl)-4-ethylpiperidine-3,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related chromen derivatives has been explored through various methods, including a novel approach using a poly (ethylene glycol) grafted N,N-dimethylaminopyridine functionalized dicationic ionic liquid as a recyclable catalyst for the synthesis of 3,4-dihydropyrano[3,2-c]chromene derivatives with excellent yields in water. This method emphasizes mild reaction conditions, wide substrate flexibility, and environmental friendliness (Wang et al., 2015).
Molecular Structure Analysis
The crystal structures of compounds similar to the target molecule, particularly derivatives of piperidine, have been determined to understand their molecular conformation. For instance, the conformation differences between 3-ethyl and 3-isopropyl derivatives of (1-methyl-2,6-diphenylpiperidin-4-ylidene)amino phenyl carbonate were studied, highlighting the influence of substituents on the molecular structure (Raghuvarman et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving chromen derivatives include enantioselective additions, such as the diethylzinc addition to aldehydes using dihydroxypiperidine derivatives as catalysts, demonstrating the potential for asymmetric synthesis (Roudeau et al., 2006).
Physical Properties Analysis
The physical properties of chromen derivatives can be complex, involving various spectroscopic techniques for characterization. For example, the synthesis of 3,3′-(4-arylpyridine-2,6-diyl)bis(2H-chromen-2-one) derivatives highlighted the use of IR, NMR spectroscopy, MS, and elemental analysis for characterization, emphasizing the importance of these techniques in determining physical properties (Zhou et al., 2013).
Chemical Properties Analysis
The chemical properties of chromen derivatives are explored through their reactivity and interaction with other molecules. For instance, the synthesis and antimicrobial activity study of novel chromen-2-one derivatives showed significant activity, indicating their chemical reactivity and potential applications in medicinal chemistry (Mandala et al., 2013).
科学的研究の応用
Synthesis Techniques and Catalysis
Poly (Ethylene Glycol) Grafted Catalysts for Synthesis of Chromene Derivatives
A novel poly (ethylene glycol) grafted N,N-dimethylaminopyridine functionalized dicationic ionic liquid has been identified as a recyclable catalyst for the synthesis of 3,4-dihydropyrano[3,2-c]chromene derivatives through a one-pot three-component reaction. This method highlights the advantages of mild reaction conditions, environmental friendliness, and the catalyst's reusability without significant loss of activity (Wang et al., 2015).
Enantioselective Synthesis Using Dihydroxypiperidine Derivatives
Chiral (3R,5R)-dihydroxypiperidine derivatives have been used to catalyze the enantioselective addition of diethylzinc to aldehydes, yielding secondary alcohols with high enantiomeric excess. This approach showcases the synthesis of optically active compounds via catalysts derived from piperidine (Roudeau et al., 2006).
Medicinal Chemistry and Bioactive Compounds
Antiproliferative Properties of Benzochromene Derivatives
The synthesis of 3-amino-1-aryl-1H-benzo[f]chromene-2-carbonitrile derivatives and their cytotoxic effects against HT-29 cells demonstrate significant potential for colon cancer treatment. These compounds, particularly 3-amino-1-(4-fluorophenyl)-1H-benzo[f]chromene-2-carbonitrile, have shown to induce apoptosis in colorectal cancer cell lines by modulating the expression of pro- and anti-apoptotic genes (Ahagh et al., 2019).
Antimicrobial Activity of Chromene-Based Naphthyridines Derivatives
Novel chromeno[4,3-f][1,8]naphthyridines derivatives have been synthesized and evaluated for their antimicrobial properties. This research contributes to the development of new antimicrobial agents, highlighting the potential medical applications of chromene derivatives (Gohil et al., 2016).
特性
IUPAC Name |
3,4-dihydro-2H-chromen-6-yl-[(3R,4R)-4-ethyl-3,4-dihydroxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-2-17(21)7-8-18(11-15(17)19)16(20)13-5-6-14-12(10-13)4-3-9-22-14/h5-6,10,15,19,21H,2-4,7-9,11H2,1H3/t15-,17-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZKZEJIKKQXNMV-NVXWUHKLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCN(CC1O)C(=O)C2=CC3=C(C=C2)OCCC3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]1(CCN(C[C@H]1O)C(=O)C2=CC3=C(C=C2)OCCC3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R*,4R*)-1-(3,4-dihydro-2H-chromen-6-ylcarbonyl)-4-ethylpiperidine-3,4-diol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-phenoxyethyl)-8-(1,3-thiazol-2-ylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5539751.png)
![(3S*,4R*)-4-(1,3-benzodioxol-5-yl)-1-[(5,6-dimethylpyridin-3-yl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5539765.png)
![N-[2-(dimethylamino)-4-quinolinyl]tricyclo[3.3.1.0~3,7~]nonane-1-carboxamide](/img/structure/B5539770.png)


![N-isopropyl-2,6-dimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5539797.png)
![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[2-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B5539801.png)
![3-[(3R*,4S*)-4-(4-methylpiperazin-1-yl)-1-(4-vinylbenzoyl)piperidin-3-yl]propanoic acid](/img/structure/B5539809.png)
![ethyl 4-(benzylamino)-7,8-dihydro-6H-pyrimido[4,5-b]pyrrolizine-9-carboxylate](/img/structure/B5539816.png)
![N-(4-chlorophenyl)-2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]acetamide](/img/structure/B5539821.png)
![1-methyl-7-phenyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5539833.png)

![(3-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)dimethylamine](/img/structure/B5539843.png)
